

# Molecular formula C<sub>8</sub>H<sub>5</sub>BrO<sub>2</sub>S characterization techniques

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## Compound of Interest

Compound Name: 3-(4-Bromo-2-thienyl)acrylic acid

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An In-depth Technical Guide to the Characterization of C<sub>8</sub>H<sub>5</sub>BrO<sub>2</sub>S

## Introduction

The molecular formula C<sub>8</sub>H<sub>5</sub>BrO<sub>2</sub>S represents a fascinating scaffold for researchers in medicinal chemistry and materials science. With a degree of unsaturation of six, a bicyclic aromatic system is strongly suggested. The elemental composition points towards a brominated, oxygenated sulfur-containing aromatic compound. Based on chemical plausibility, the most likely isomeric structures are the positional isomers of bromobenzothiophene-1,1-dioxide. The benzothiophene core provides a rigid, planar structure, and the sulfone group introduces a key hydrogen bond acceptor, while the bromine atom can be utilized for further synthetic modifications, for instance, through cross-coupling reactions.

This guide provides an in-depth exploration of the core analytical techniques required for the unambiguous characterization of C<sub>8</sub>H<sub>5</sub>BrO<sub>2</sub>S isomers, focusing on the differentiation of the seven possible positional isomers of bromobenzothiophene-1,1-dioxide. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The seven potential positional isomers of bromobenzothiophene-1,1-dioxide are:

- 2-Bromobenzothiophene-1,1-dioxide
- 3-Bromobenzothiophene-1,1-dioxide

- 4-Bromobenzothiophene-1,1-dioxide
- 5-Bromobenzothiophene-1,1-dioxide
- 6-Bromobenzothiophene-1,1-dioxide
- 7-Bromobenzothiophene-1,1-dioxide

## Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is the foundational technique for confirming the elemental composition of a novel compound.[\[1\]](#)[\[2\]](#)[\[3\]](#) For  $C_8H_5BrO_2S$ , HRMS will provide a highly accurate mass measurement of the molecular ion, allowing for the confident determination of the molecular formula. The presence of bromine, with its characteristic isotopic pattern ( $^{79}Br$  and  $^{81}Br$  in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments, providing a clear signature for the presence of a single bromine atom.[\[4\]](#)

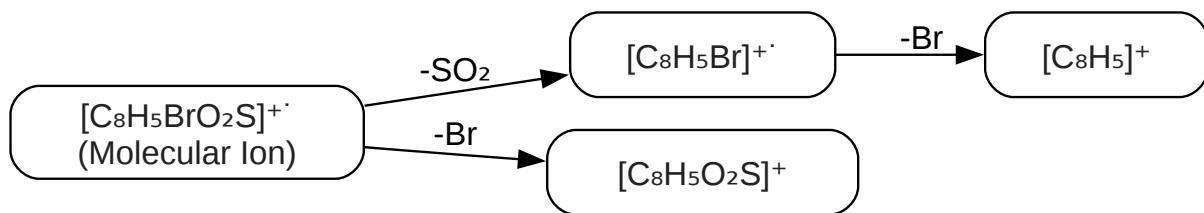
The fragmentation pattern observed in the mass spectrum, often generated through techniques like electron ionization (EI) or collision-induced dissociation (CID), offers valuable structural insights.[\[5\]](#)[\[6\]](#)[\[7\]](#) The fragmentation of bromobenzothiophene-1,1-dioxide is expected to involve the loss of  $SO_2$ , Br, and CO. The relative intensities of the fragment ions can sometimes provide clues to the position of the bromine atom, although differentiation between all isomers by mass spectrometry alone can be challenging.[\[8\]](#)[\[9\]](#)

**Table 1: Expected High-Resolution m/z Values for Key Ions of  $C_8H_5BrO_2S$**

Ion	Formula	Expected m/z ( $^{79}Br$ )	Expected m/z ( $^{81}Br$ )
$[M]^+$	$[C_8H_5^{79}BrO_2S]^+$	259.9221	261.9199
$[M-SO_2]^+$	$[C_8H_5^{79}Br]^+$	195.9578	197.9557
$[M-Br]^+$	$[C_8H_5O_2S]^+$	177.0010	-
$[M-SO_2-Br]^+$	$[C_8H_5]^+$	101.0391	-

## Experimental Protocol: High-Resolution Mass Spectrometry

- Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
- Instrument Setup: Utilize an Orbitrap or FT-ICR mass spectrometer for high-resolution analysis.
- Ionization: Employ electrospray ionization (ESI) in positive or negative ion mode, or atmospheric pressure chemical ionization (APCI).
- Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
- MS/MS Analysis: Select the molecular ion peak for collision-induced dissociation (CID) to obtain fragmentation data.
- Data Analysis: Compare the measured accurate mass of the molecular ion with the theoretical mass of  $C_8H_5BrO_2S$ . Analyze the isotopic pattern for the presence of bromine and interpret the fragmentation pattern to gain structural information.



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Caption: Fragmentation pathway for  $C_8H_5BrO_2S$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating the Isomeric Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.<sup>[10]</sup> For  $C_8H_5BrO_2S$ , <sup>1</sup>H and <sup>13</sup>C NMR will be instrumental in confirming

the benzothiophene-1,1-dioxide core and, crucially, in differentiating between the seven positional isomers.

The aromatic region of the  $^1\text{H}$  NMR spectrum will be particularly informative. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants ( $J$ -values) of the aromatic protons provide detailed information about their relative positions. For instance, a singlet in the aromatic region would suggest a proton with no adjacent protons, which can help narrow down the possible substitution patterns. The number of distinct signals in the  $^{13}\text{C}$  NMR spectrum will indicate the number of unique carbon environments, providing further evidence for the specific isomer.

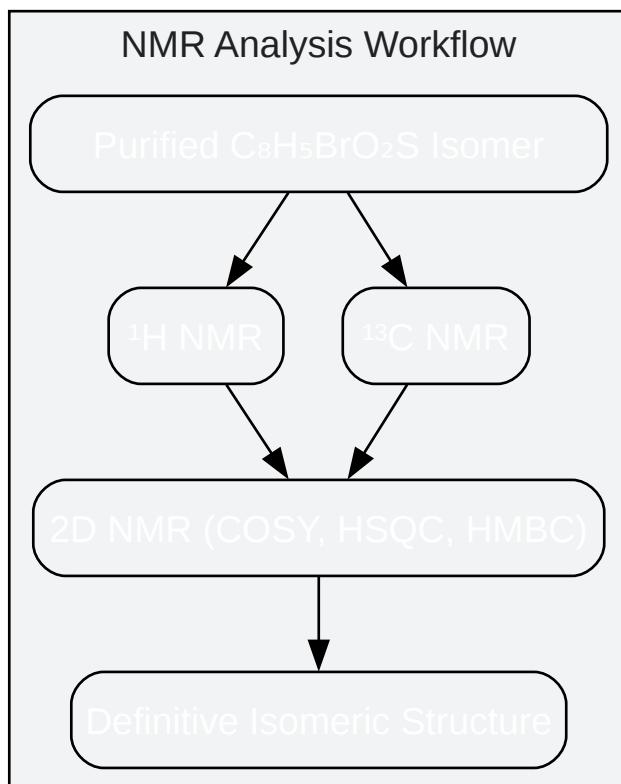
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign the proton and carbon signals and establish the connectivity within the molecule.

**Table 2: Predicted  $^1\text{H}$  NMR Characteristics for Aromatic Protons of Bromobenzothiophene-1,1-dioxide Isomers**

Isomer	Expected Number of Aromatic Signals	Expected Multiplicities
2-Bromo	4	2 doublets, 2 triplets (or dds)
3-Bromo	4	1 singlet, 1 doublet, 2 triplets (or dds)
4-Bromo	4	1 doublet, 2 triplets (or dds), 1 doublet
5-Bromo	4	2 doublets, 2 doublets of doublets
6-Bromo	4	2 doublets, 2 doublets of doublets
7-Bromo	4	1 doublet, 2 triplets (or dds), 1 doublet

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- $^1\text{H}$  NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.
- 2D NMR Acquisition (if necessary): Run COSY, HSQC, and HMBC experiments to establish correlations.
- Data Analysis: Integrate the  $^1\text{H}$  NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assign the structure.



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Caption: NMR workflow for structure elucidation.

## Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. For  $C_8H_5BrO_2S$ , IR spectroscopy will be particularly useful for confirming the presence of the sulfone ( $SO_2$ ) group, which gives rise to strong and characteristic absorption bands. The aromatic C-H and C=C stretching vibrations, as well as the C-Br stretching frequency, will also be observable.

### Table 3: Characteristic IR Absorption Frequencies for $C_8H_5BrO_2S$

Functional Group	Vibration	Expected Frequency Range ( $cm^{-1}$ )
Sulfone ( $SO_2$ )	Asymmetric stretch	1350 - 1300
Sulfone ( $SO_2$ )	Symmetric stretch	1160 - 1120
Aromatic C=C	Stretch	1600 - 1450
Aromatic C-H	Stretch	3100 - 3000
C-Br	Stretch	680 - 515

### Experimental Protocol: FTIR Spectroscopy

- Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400  $cm^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the sulfone, aromatic, and C-Br functional groups.

# Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiophene-1,1-dioxide core is a conjugated system that will absorb UV radiation, leading to characteristic absorption bands. The position of the maximum absorbance ( $\lambda_{\text{max}}$ ) can be influenced by the substitution pattern on the aromatic ring. While UV-Vis spectroscopy may not be able to definitively distinguish between all positional isomers, it can provide complementary data to the other techniques.

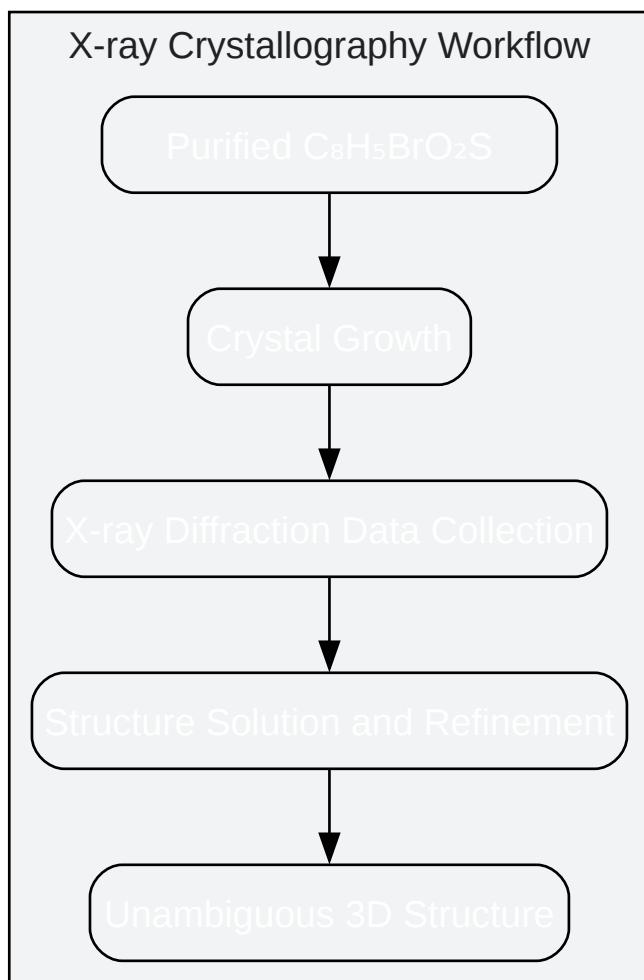
## Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.
- Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.
- Data Analysis: Determine the  $\lambda_{\text{max}}$  value(s) and calculate the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert law.

## X-ray Crystallography: The Definitive Structure Determination

For a crystalline solid, single-crystal X-ray crystallography is the gold standard for molecular structure determination. It provides an unambiguous three-dimensional model of the molecule, revealing the precise connectivity of atoms, bond lengths, bond angles, and the packing of molecules in the crystal lattice. This technique is the only one that can definitively distinguish between all positional isomers without any ambiguity, provided that a suitable single crystal can be grown.

## Experimental Workflow: X-ray Crystallography



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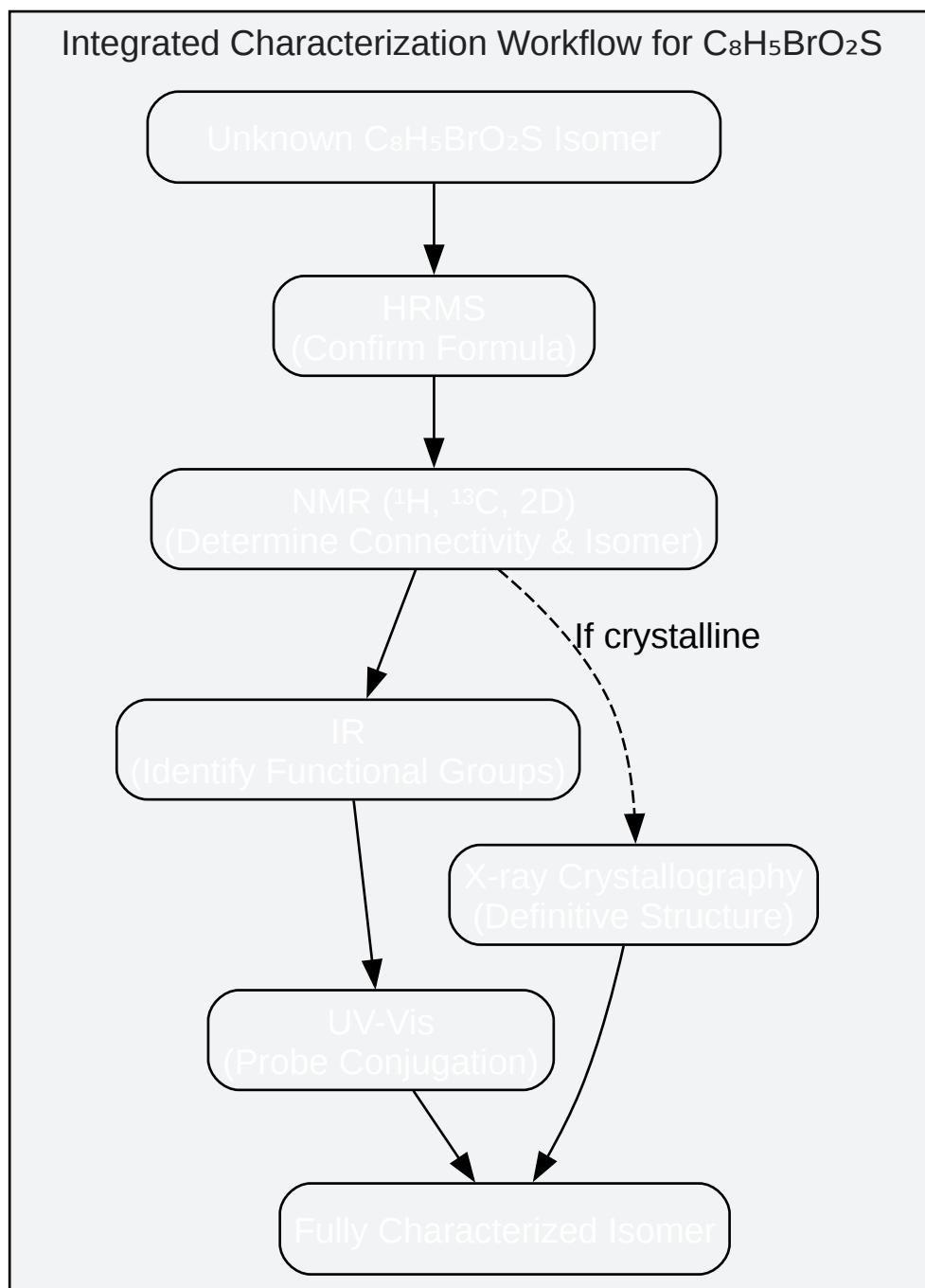
Caption: X-ray crystallography workflow.

## Summary and Integrated Approach

The comprehensive characterization of a C<sub>8</sub>H<sub>5</sub>BrO<sub>2</sub>S isomer requires a multi-technique approach. Each analytical method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

An effective workflow begins with HRMS to confirm the molecular formula. Subsequently, <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are employed to elucidate the detailed connectivity and differentiate between potential isomers. IR spectroscopy provides rapid confirmation of key functional groups, particularly the sulfone moiety. UV-Vis spectroscopy offers insights into the electronic

nature of the conjugated system. Finally, for a definitive and unambiguous structural proof, single-crystal X-ray crystallography is the ultimate tool.



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Caption: Integrated analytical workflow.

By judiciously applying this suite of analytical techniques, researchers can confidently and accurately characterize any isomer of  $C_8H_5BrO_2S$ , paving the way for its further exploration in drug discovery and materials science.

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